5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-piperidin-1-yl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H12N4O/c12-7-8-6(9-10-7)11-4-2-1-3-5-11/h1-5H2,(H2,8,9,10,12) |
InChI Key |
OMFWSKDFLZDMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s electron-deficient nitrogen atoms facilitate nucleophilic substitution. For example:
-
Amination reactions : Reacting with amines under microwave irradiation (170–180°C) in ethanol or methanol yields substituted propanamides. Morpholine and piperidine derivatives are commonly used, achieving yields of 54–81% .
-
Alkylation : Treatment with alkyl halides introduces alkyl groups at the N1 position, enhancing lipophilicity. For instance, reaction with methyl iodide in acetonitrile produces N-methyl derivatives with 66% efficiency .
Table 1: Optimization of Nucleophilic Substitution Conditions
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | EtOH | 180 | 81 |
| Piperidine | MeCN | 170 | 66 |
| 4-Chloroaniline | EtOH | 170 | 58 |
Cyclocondensation Reactions
The triazole ring participates in cyclocondensation to form fused heterocycles:
-
Microwave-assisted synthesis : Reacting with aminoguanidine hydrochloride in ethanol under microwave irradiation (180°C, 15 minutes) generates pyrazole-triazole hybrids, achieving 58–68% yields .
-
One-pot protocols : Combining with formaldehyde and aryl amines produces Mannich bases (e.g., 3-(5-amino-triazolyl)propananilide), with yields up to 68% in scaled reactions (10 mmol) .
Oxidation and Reduction
-
Oxidation : The triazole ring remains stable under mild oxidative conditions (e.g., H₂O₂), but strong oxidants like KMnO₄ degrade the piperidine moiety.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s C=N bonds, forming dihydrotriazole derivatives, though this is rarely employed due to loss of aromaticity .
Tautomerism-Dependent Reactivity
Crystallographic studies confirm the 1,2,4-triazole exists predominantly in the 1H tautomeric form (N1-bound hydrogen), which dictates regioselectivity in reactions . For example:
-
Acylation : Acetyl chloride selectively reacts at the N4 position when the compound is in its 1H form, producing 3-acetyl derivatives with 73% efficiency .
-
Sulfur incorporation : Reaction with Lawesson’s reagent converts the carbonyl group to a thione, enabling further functionalization (e.g., thio-Mannich reactions) .
Cross-Coupling Reactions
The triazole core participates in metal-catalyzed couplings:
-
Buchwald-Hartwig amination : Palladium catalysts enable coupling with aryl halides, introducing aromatic groups at the C5 position. Yields range from 38–50% depending on the substituent .
-
Sonogashira coupling : Reaction with terminal alkynes introduces alkynyl groups, enhancing π-conjugation for optoelectronic applications .
Table 2: Representative Cross-Coupling Outcomes
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 4-Bromotoluene | 50 |
| Sonogashira | PdCl₂(PPh₃)₂ | Phenylacetylene | 45 |
Acid/Base-Mediated Transformations
-
Deprotonation : Treatment with KOH in ethanol deprotonates the triazole’s NH group, forming a potassium salt that reacts with electrophiles like alkyl halides .
-
Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the piperidine ring undergoes partial hydrolysis, though the triazole remains intact.
Key Considerations for Reaction Design
-
Solvent effects : Ethanol and acetonitrile optimize yields in nucleophilic substitutions, while DMF facilitates cross-couplings .
-
Microwave vs conventional heating : Microwave irradiation reduces reaction times by 60–70% and improves purity by minimizing side reactions .
-
Scale-up viability : Reactions scaled to 10 mmol retain efficiency (e.g., 73% yield for 5b synthesis) .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have shown effectiveness against a range of pathogens, including bacteria and fungi. The piperidinyl substitution enhances the lipophilicity and bioavailability of these compounds, which is crucial for their therapeutic efficacy. A study highlighted the synthesis of various triazole derivatives and their evaluation against microbial strains, demonstrating that modifications at the piperidine ring can lead to improved activity profiles .
Anticancer Properties
The triazole scaffold has been linked to anticancer activities, with several studies investigating its potential as a chemotherapeutic agent. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, derivatives of 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one have been tested for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that the compound may disrupt cellular signaling pathways essential for cancer cell survival .
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of triazole compounds. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preclinical studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, thereby offering potential therapeutic benefits for conditions such as Alzheimer's disease .
Agricultural Science
Fungicides
The compound's antifungal properties have led to its exploration as a potential fungicide in agricultural applications. Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Field trials have demonstrated the effectiveness of formulations containing this compound against common crop pathogens .
Plant Growth Regulators
In addition to its fungicidal properties, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance plant growth and yield by modulating hormonal pathways involved in plant development. This dual functionality positions it as a valuable tool in sustainable agriculture practices .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced properties. Its ability to act as a cross-linking agent improves thermal stability and mechanical strength in polymer composites. Research indicates that these modified polymers exhibit improved resistance to environmental degradation .
Nanotechnology
In nanotechnology applications, this compound has been utilized in the synthesis of nanoparticles with specific functionalities. For example, triazole-based nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. This application is particularly relevant in targeted cancer therapy where localized drug delivery is paramount .
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Variations
Table 1: Key Structural Features of Analogs
*Calculated based on formula C₇H₁₁N₅O.
Key Observations:
- Substitution at Position 5: The piperidinyl group in the target compound contrasts with pyridinyl () or morpholino () substitutions, altering electronic properties and steric bulk. Piperidine’s aliphatic nature enhances basicity compared to aromatic pyridine .
- Salt Forms: The hydrochloride salt in improves solubility but may reduce membrane permeability compared to the free base .
Q & A
Q. What are the optimal synthetic routes for 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of triazolone derivatives often involves cyclocondensation reactions. For example, one-pot reactions under CO₂ pressure (1 MPa) with catalysts like Fe₃O₄@SP-vanillin-TGA nanocomposites can enhance yields (e.g., 94–95% over multiple runs) and reduce reaction times . Key parameters to optimize include:
- Catalyst selection : Compare heterogeneous catalysts (e.g., nanocomposites, clays) for recyclability and efficiency.
- Solvent systems : Aqueous media may reduce environmental impact without compromising yield .
- Temperature : Reactions at room temperature vs. reflux should be tested for kinetic advantages .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) due to its robustness in handling small-molecule data . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids and molecular geometry . Steps include:
- Data collection : Ensure high-resolution datasets (≤ 0.8 Å) to resolve piperidine and triazolone conformers.
- Refinement : Apply twin refinement in SHELXL if crystallographic twinning is observed .
- Validation : Use WinGX for post-refinement analysis, including hydrogen-bonding networks .
Advanced Research Questions
Q. What computational methods are suitable for studying the thermal decomposition or stability of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model gas-phase decomposition pathways, such as ring-opening or piperidine dissociation . Key steps:
- Transition-state analysis : Locate saddle points using nudged elastic band (NEB) methods.
- Thermodynamic parameters : Calculate activation energies (ΔG‡) and compare with experimental TGA/DSC data.
- Solvent effects : Include implicit solvent models (e.g., PCM) for solution-phase stability studies.
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding affinities) for this compound?
Methodological Answer: Contradictions may arise from assay conditions or structural analogs. Strategies include:
- Standardized assays : Use cell lines expressing human neurokinin-1 (NK1) receptors, as this compound (aprepitant/EMEND) is a known NK1 antagonist .
- Metabolite profiling : LC-MS/MS to rule out interference from degradation products.
- Structural analogs : Compare with derivatives like 5-[(2R,3S)-2-(...)-morpholino]methyl analogs to identify substituent effects on activity .
Q. What strategies improve catalytic efficiency in asymmetric synthesis or functionalization of this compound?
Methodological Answer: For enantioselective modifications (e.g., piperidine substitution):
- Chiral catalysts : Use Ru(II)-Pheox complexes for C–H activation or Pd-catalyzed cross-couplings.
- Dynamic kinetic resolution : Apply enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures.
- High-throughput screening : Test >100 ligand/catalyst combinations to identify optimal stereochemical outcomes.
Q. How can NMR spectroscopy be leveraged to characterize dynamic conformational changes in the piperidine-triazolone system?
Methodological Answer:
- Variable-temperature (VT) NMR : Acquire ¹H spectra from 298 K to 223 K to slow ring-flipping of the piperidine moiety.
- NOESY/ROESY : Detect through-space correlations between triazolone protons and piperidine axial/equatorial positions .
- DFT-NMR coupling : Compare experimental chemical shifts with computed values (e.g., using Gaussian09) to validate conformational models.
Q. What are the challenges in developing structure-activity relationship (SAR) models for derivatives of this compound?
Methodological Answer:
- Diverse substituent libraries : Synthesize analogs with variations at the triazolone 5-position and piperidine N-substituents.
- QSAR modeling : Use CoMFA or machine learning (e.g., random forest) to correlate electronic parameters (Hammett σ) with bioactivity .
- Crystallographic data : Incorporate protein-ligand co-crystal structures (e.g., NK1 receptor) to guide pharmacophore design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
